molecular formula C15H16Cl2N4OS B6772467 N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6772467
M. Wt: 371.3 g/mol
InChI Key: LGIJUZANHZSSFP-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a synthetic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a thiadiazole ring, making it a molecule of interest due to its potential biological activities.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4OS/c1-9-19-20-15(23-9)14(22)18-11-3-2-6-21(8-11)13-5-4-10(16)7-12(13)17/h4-5,7,11H,2-3,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIJUZANHZSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)NC2CCCN(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions to form 1-(2,4-dichlorophenyl)piperidine.

  • Synthesis of the Thiadiazole Ring: : The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and acetic anhydride, which undergo cyclization to form 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.

  • Coupling Reaction: : The final step involves coupling the piperidine intermediate with the thiadiazole ring. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

  • Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Biological Studies: : The compound is used in studies investigating its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

  • Pharmacological Research: : It is explored for its pharmacokinetic properties and its potential use in drug development.

  • Industrial Applications: : The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiadiazole rings allow it to fit into binding sites, where it can either inhibit or activate the target, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide shares similarities with other piperidine and thiadiazole derivatives, such as:

      N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide: Lacks the methyl group on the thiadiazole ring.

      N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of both the piperidine and thiadiazole rings, along with the specific substitution pattern, gives this compound unique properties in terms of binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

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